4-ethoxy-N-[3-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide
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Overview
Description
4-ethoxy-N-[3-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[3-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of 4-ethoxy-4-methylpiperidine. This can be achieved through the alkylation of piperidine with ethyl bromide in the presence of a base such as sodium hydride.
Coupling with Benzenesulfonyl Chloride: The next step involves the reaction of the piperidine derivative with benzenesulfonyl chloride to form the sulfonamide linkage. This reaction is typically carried out in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Introduction of the Phenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and real-time monitoring systems would ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[3-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-[3-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase, which is relevant in the treatment of glaucoma and other conditions.
Medicine: Investigated for its antibacterial properties, given the sulfonamide group’s historical significance in antibiotic development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in the treatment of bacterial infections and has a similar sulfonamide structure.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Uniqueness
4-ethoxy-N-[3-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the ethoxy and piperidine groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. These features can influence its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-ethoxy-N-[3-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-4-29-20-9-11-21(12-10-20)31(27,28)24-19-8-6-7-18(17-19)22(26)25-15-13-23(3,14-16-25)30-5-2/h6-12,17,24H,4-5,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZARMRYIHHJCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCC(CC3)(C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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